molecular formula C10H22N2O B2589709 N-(1-methoxypropan-2-yl)-1-methylpiperidin-4-amine CAS No. 416887-32-6

N-(1-methoxypropan-2-yl)-1-methylpiperidin-4-amine

Cat. No.: B2589709
CAS No.: 416887-32-6
M. Wt: 186.299
InChI Key: POWQWFMHKZORAN-UHFFFAOYSA-N
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Description

N-(1-methoxypropan-2-yl)-1-methylpiperidin-4-amine is a chemical compound with a complex structure that includes a piperidine ring substituted with a methoxypropan-2-yl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methoxypropan-2-yl)-1-methylpiperidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 1-methylpiperidin-4-amine with 1-methoxypropan-2-yl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(1-methoxypropan-2-yl)-1-methylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield a carboxylic acid, while reduction with sodium borohydride can produce an alcohol.

Scientific Research Applications

N-(1-methoxypropan-2-yl)-1-methylpiperidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-methoxypropan-2-yl)-1-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methoxypropan-2-yl)-2,3-dihydro-1H-inden-2-amine
  • 1-benzyl-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide
  • 1-(1-methoxypropan-2-yl)-1H-indazol-6-amine

Uniqueness

N-(1-methoxypropan-2-yl)-1-methylpiperidin-4-amine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(1-methoxypropan-2-yl)-1-methylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O/c1-9(8-13-3)11-10-4-6-12(2)7-5-10/h9-11H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWQWFMHKZORAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC1CCN(CC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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